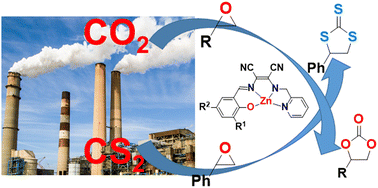Highly selective solvent free catalysis of CO2 and CS2 fixation under mild conditions using electronically varied zinc complexes†
New Journal of Chemistry Pub Date: 2023-10-24 DOI: 10.1039/D3NJ04231F
Abstract
A set of new generation N/O donors, maleonitrile tethered, tetradentate heteroscorpionate modified Schiff base type ligands, 2-((E)-2-hydroxybenzylideneamino)-3-(pyridin-2-ylmethylamino)maleonitrile (H2LH), 2-((E)-2-hydroxy-5-nitrobenzylideneamino)-3-(pyridin-2-ylmethylamino)maleonitrile (H2LNO2), and 2-((E)-2-hydroxy-3-methoxybenzylideneamino)-3-(pyridin-2-ylmethylamino)maleonitrile (H2LOMe) were synthesized. These ligands were reacted with a stoichiometric amount of zinc acetate to afford corresponding mononuclear Zn complexes [Zn(LH)] (1H), [Zn(LNO2)] (1NO2), and [Zn(LOMe)] (1OMe) with excellent yields. All metal complexes and ligands were fully characterized using all possible spectroscopic tools, including single-crystal X-ray structure analysis in some cases. The 1H NMR spectral feature was well explained in terms of the electronic effect of the ligand's substitution at the phenyl ring. Novel monomeric Zn complexes supported by heteroscorpionate ligands were explored as effective catalysts to convert CO2 and CS2 to cyclic carbonates and thiocarbonates, respectively, via epoxide ring opening under mild and solvent-free conditions where tetrabutylammonium bromide (TBAB) was used as co-catalyst. The synthesized catalyst activates CO2 and CS2 at ambient conditions, whereas most of the reported catalysts require harsh conditions. Electronically, the Zn center in 1H was found to have the highest Lewis acidity, enabling better catalytic activity with respect to other Zn complexes. The probable mechanisms of catalytic activity for CO2 and CS2 activation were also explained. Mechanistically, the {Zn–Br} unit serves as a Lewis acidic platform that stabilizes the activated epoxide intermediate after ring opening by bromide ion and provides suitable nucleophiles for a further attack at the CO2/CS2 center. Exclusive cyclic carbonate/thiocarbonate formation was explained as the cyclization of activated CO2/CS2 product occurring at the Zn center before it is released as an acyclic intermediate.


Recommended Literature
- [1] Facile synthesis of biarylmethanes and tetrasubstituted arenes via a base-mediated [3 + 3] benzannulation reaction of Morita–Baylis–Hillman adducts and unsaturated sulfones †
- [2] One-step synthesis of silver nanoparticle-filled nylon 6 nanofibers and their antibacterial properties
- [3] Design synthesis and photocatalytic activity of a novel lilac-like silver-vanadate hybrid solid based on dicyclic rings of [V4O12]4− with {Ag7}7+ cluster†
- [4] Improved detection of low vapor pressure compounds in air by serial combination of single-sided membrane introduction with fiber introduction mass spectrometry (SS-MIMS-FIMS)
- [5] New British Standards
- [6] Guidelines for the assembly of hydrogen-bonded macrocycles
- [7] Nuclear forensics—a methodology providing clues on the origin of illicitly trafficked nuclear materials
- [8] Thermodynamically stable vesicle formation of biodegradable double mPEG-tailed amphiphiles with sulfonate head group†
- [9] Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes†
- [10] Toxicological analysis

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 124252-41-1
-
CAS no.: 108561-00-8









